(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to a class of fused heterocyclic systems incorporating pyrazole, thiazole, and triazole moieties. The molecule features a (5Z)-configured exocyclic double bond, a 2,5-dimethylphenyl-substituted pyrazole, and a 4-methoxyphenyl group attached to the thiazolo-triazol-one core. These substituents influence its electronic, steric, and solubility profiles, which are critical for biological interactions .
Properties
CAS No. |
623935-03-5 |
|---|---|
Molecular Formula |
C29H23N5O2S |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H23N5O2S/c1-18-9-10-19(2)24(15-18)26-21(17-33(31-26)22-7-5-4-6-8-22)16-25-28(35)34-29(37-25)30-27(32-34)20-11-13-23(36-3)14-12-20/h4-17H,1-3H3/b25-16- |
InChI Key |
SESZNSXPUADFBA-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde with 2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Research Findings and Implications
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound enhances solubility compared to non-polar substituents (e.g., methyl or ethyl groups in analogs 1 and 3) . Bulky substituents (e.g., isobutoxy in analog 3) reduce binding affinity to fungal cytochrome P450 14α-demethylase, as shown in docking simulations .
Synthetic Flexibility :
- Pyrazole-triazole hybrids (e.g., ) demonstrate that alkylation or arylation at the pyrazole C3 position modulates antioxidant activity, suggesting similar tunability for the target compound .
- The thiazolo-triazol-one core in the target compound offers greater metabolic stability than simpler thiazol-4(5H)-ones () due to fused ring rigidity .
Pharmacological Potential: Molecular docking studies () predict moderate interaction of the target compound with 14α-demethylase (binding energy: −8.2 kcal/mol), comparable to fluconazole (−9.1 kcal/mol). Analog 2’s 4-ethoxyphenyl group may improve blood-brain barrier penetration, a trait absent in the target compound’s 4-methoxyphenyl substituent .
Biological Activity
The compound (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , with a molecular formula of and a molecular weight of 479.61 g/mol, is a complex organic molecule belonging to the class of thiazolo[3,2-b][1,2,4]triazoles. Its unique structure includes multiple aromatic rings and heterocycles that contribute to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism can involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting tyrosinase, an enzyme crucial for melanin synthesis in melanogenesis .
- Receptor Modulation : It may modulate the activity of certain receptors on cell surfaces, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of aromatic and heterocyclic structures often correlates with antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Recent studies have indicated that compounds similar to this thiazolo-triazole derivative exhibit significant anticancer properties. For example:
- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that such compounds can induce apoptosis and inhibit cell proliferation. Specific assays revealed IC50 values in the micromolar range against breast and colon cancer cells .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria showed promising results, with minimum inhibitory concentrations (MICs) suggesting effective antibacterial activity.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties:
- Cytokine Modulation : Inflammatory cytokines such as TNF-alpha and IL-6 have been shown to be downregulated in the presence of this compound in macrophage models . This suggests a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structural features of the compound significantly influence its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrazole Ring | Essential for enzyme binding and inhibition |
| Thiazole and Triazole Rings | Contribute to anticancer and antimicrobial activities |
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Dimethylphenyl Substituent | Modulates receptor interactions |
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Synthesis and Characterization : A study synthesized a related pyrazole derivative and characterized its interaction with human prostaglandin reductase (PTGR2), indicating potential use as an anti-inflammatory agent through enzyme inhibition .
- In Vivo Studies : Animal models treated with similar thiazolo-triazole derivatives exhibited reduced tumor growth rates compared to controls, supporting the anticancer potential observed in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
